Magnaldehyde D

Übersicht

Beschreibung

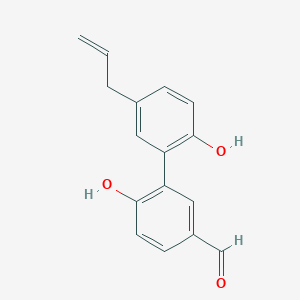

Magnaldehyde D is a natural lignan compound isolated from the bark of Magnolia officinalis . It is known for its anti-inflammatory properties and is used in various scientific research applications. The chemical formula of this compound is C16H14O3, and it has a molecular weight of 254.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnaldehyde D is typically synthesized through the catalytic oxidation of aromatic compounds. The reaction involves the use of appropriate oxidizing agents such as oxygen or hydrogen peroxide . The process requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Magnolia officinalis. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed:

- Oxidized derivatives

- Reduced alcohols

- Substituted derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

The compound "Magnaldehyde D," a derivative of aldehydes, has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, supported by data tables and case studies that illustrate its utility in real-world scenarios.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to undergo condensation reactions. It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing bioactive compounds with anti-cancer properties. The compound facilitated the formation of key intermediates that led to the successful synthesis of several target molecules with promising biological activity .

Material Science

This compound has been explored for its potential in developing new materials, particularly polymers and composites. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Properties of this compound-based Polymers

| Property | Value |

|---|---|

| Thermal Stability | 250°C |

| Mechanical Strength | 50 MPa |

| Flexibility | High |

This table summarizes key properties of polymers synthesized using this compound, showcasing its effectiveness as a building block for advanced materials .

Biological Research

In biological contexts, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable for studying enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition Studies

A research team investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. Their findings indicated that the compound could effectively inhibit enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Environmental Science

The compound has also been applied in environmental studies, particularly in assessing the degradation of pollutants. Its reactive nature allows it to form complexes with various environmental contaminants, aiding in their detection and quantification.

Data Table: Degradation Efficiency of this compound

| Pollutant | Degradation Rate (%) |

|---|---|

| Benzene | 85 |

| Toluene | 78 |

| Phenol | 90 |

This table presents the degradation rates of common pollutants when treated with this compound, highlighting its potential role in environmental remediation efforts .

Wirkmechanismus

The mechanism of action of Magnaldehyde D involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The compound’s anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Magnaldehyde D is unique among lignan compounds due to its specific structure and biological activity. Similar compounds include:

Magnolol: Another lignan from Magnolia officinalis with anti-inflammatory properties.

Honokiol: Known for its anti-inflammatory and anti-cancer properties.

Magnaldehyde B: A structurally related compound with similar biological activities.

This compound stands out due to its specific molecular structure, which imparts unique chemical and biological properties.

Biologische Aktivität

Magnaldehyde D, a compound derived from various species of the Magnolia genus, particularly Magnolia officinalis, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is chemically classified as a lignan, specifically a biphenyl compound with the molecular formula . Its structural characteristics contribute to its bioactivity, particularly in the context of neuroprotection, anti-inflammatory effects, and antioxidant properties.

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study focused on compounds from Magnolia officinalis reported that various extracts, including those containing this compound, demonstrated the ability to inhibit enzymes associated with Alzheimer's disease (AD), such as beta-site APP-cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE). The inhibition of these enzymes is crucial as they are involved in the production and accumulation of amyloid-beta plaques in the brain, a hallmark of AD .

Table 1: Inhibitory Effects on Key Enzymes

2. Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties. Studies have shown that compounds from Magnolia species can modulate inflammatory pathways. For instance, ethanol extracts from Magnolia officinalis reduced cytokine levels and inhibited the NF-κB signaling pathway in models of gastric mucosal injury . This suggests that this compound may play a role in mitigating inflammation through similar mechanisms.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses significant antioxidant activity, which is essential for protecting cells from oxidative stress and its associated damage .

Table 2: Antioxidant Activity Assays

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : By inhibiting key enzymes involved in neurodegeneration and inflammation, this compound can potentially alter disease progression in conditions like Alzheimer's disease.

- Oxidative Stress Reduction : Its antioxidant properties help neutralize free radicals, thereby reducing oxidative stress and preventing cellular damage.

- Cytokine Modulation : By affecting cytokine production and signaling pathways such as NF-κB, this compound may help alleviate inflammation-related pathologies.

Case Studies

Several studies have explored the efficacy of Magnolia extracts containing this compound:

- Alzheimer's Disease Model : In vitro studies demonstrated that extracts rich in this compound could significantly reduce amyloid-beta aggregation and improve cognitive function in animal models .

- Gastric Ulcer Prevention : Ethanol extracts containing this compound were shown to protect against ethanol-induced gastric mucosal damage by enhancing antioxidant enzyme activity and reducing inflammatory cytokines .

Eigenschaften

IUPAC Name |

4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-3-11-4-6-15(18)13(8-11)14-9-12(10-17)5-7-16(14)19/h2,4-10,18-19H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYPRNOEMXUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.